rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride
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Overview
Description
rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic structure with a trifluoromethoxyphenyl group, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the trifluoromethoxyphenyl group: This step often involves nucleophilic substitution reactions.
Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane
- rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane hydrochloride
Uniqueness
rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific bicyclic structure and the presence of the trifluoromethoxyphenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13ClF3NO |
---|---|
Molecular Weight |
279.68 g/mol |
IUPAC Name |
(1S,2R,5R)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C12H12F3NO.ClH/c13-12(14,15)17-9-3-1-7(2-4-9)11-10-5-8(10)6-16-11;/h1-4,8,10-11,16H,5-6H2;1H/t8-,10-,11-;/m0./s1 |
InChI Key |
KMBPODSHUGQJSC-CPWVZUBPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@@H](NC2)C3=CC=C(C=C3)OC(F)(F)F.Cl |
Canonical SMILES |
C1C2C1C(NC2)C3=CC=C(C=C3)OC(F)(F)F.Cl |
Origin of Product |
United States |
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